molecular formula C8H11N3O B1380772 4-(Dimethylamino)-2-methylpyrimidine-5-carbaldehyde CAS No. 1545329-39-2

4-(Dimethylamino)-2-methylpyrimidine-5-carbaldehyde

Cat. No.: B1380772
CAS No.: 1545329-39-2
M. Wt: 165.19 g/mol
InChI Key: JEOJUOJDIJRPQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Dimethylamino)-2-methylpyrimidine-5-carbaldehyde is a pyrimidine derivative featuring a dimethylamino group at position 4, a methyl group at position 2, and a carbaldehyde moiety at position 4. This compound is a key intermediate in heterocyclic synthesis, particularly for constructing fused pyrimidine systems (e.g., pyridopyrimidines) due to its reactive aldehyde group and electron-donating dimethylamino substituent . Its synthesis typically involves Pfitzinger-type reactions or condensation strategies using precursors like 4-(dimethylamino)phenylbutenone and substituted isatins, followed by characterization via NMR, IR, and mass spectrometry .

Properties

IUPAC Name

4-(dimethylamino)-2-methylpyrimidine-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O/c1-6-9-4-7(5-12)8(10-6)11(2)3/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEOJUOJDIJRPQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C(=N1)N(C)C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Dimethylamino)-2-methylpyrimidine-5-carbaldehyde typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-methylpyrimidine-5-carbaldehyde with dimethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques. The choice of solvents, catalysts, and reaction conditions is critical to ensure the efficiency and cost-effectiveness of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(Dimethylamino)-2-methylpyrimidine-5-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as halides and amines can be used under appropriate conditions.

Major Products Formed

    Oxidation: 4-(Dimethylamino)-2-methylpyrimidine-5-carboxylic acid.

    Reduction: 4-(Dimethylamino)-2-methylpyrimidine-5-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(Dimethylamino)-2-methylpyrimidine-5-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: The compound is used in the production of dyes, pigments, and other materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 4-(Dimethylamino)-2-methylpyrimidine-5-carbaldehyde involves its interaction with various molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the aldehyde group can form covalent bonds with nucleophilic sites on target molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to specific biological effects.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights structural analogs of 4-(Dimethylamino)-2-methylpyrimidine-5-carbaldehyde, emphasizing substituent variations and their impact on properties:

Compound Name (CAS No.) Position 2 Substituent Position 4 Substituent Position 5 Substituent Similarity Index Key Properties/Applications
This compound Methyl Dimethylamino Carbaldehyde - Precursor for fused heterocycles (e.g., pyridopyrimidines)
4-Amino-2-(methylthio)pyrimidine-5-carbaldehyde (770-31-0) Methylthio Amino Carbaldehyde 0.67 Enhanced solubility due to thioether group; used in nucleoside analogs
4-Amino-6-methyl-2-(methylthio)pyrimidine-5-carbaldehyde (1268522-00-4) Methylthio Amino Carbaldehyde 0.66 Potential antiviral activity; steric hindrance from 6-methyl group
4-(Cyclopentylamino)-2-(methylthio)pyrimidine-5-carbaldehyde (211245-64-6) Methylthio Cyclopentylamino Carbaldehyde - Increased lipophilicity; applications in kinase inhibitors
4-Chloro-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine (57564-94-0) Methylthio Chloro - 0.69 Anticancer scaffolds (e.g., kinase inhibition)

Key Observations:

  • Electron-Donating vs. Electron-Withdrawing Groups: The dimethylamino group at position 4 enhances electron density, favoring nucleophilic reactions at the aldehyde group. In contrast, chloro substituents (e.g., 57564-94-0) reduce reactivity at the pyrimidine core .
  • Solubility and Lipophilicity: Methylthio and cyclopentylamino groups (e.g., 211245-64-6) improve lipophilicity, making these analogs suitable for drug delivery, while amino groups (e.g., 770-31-0) enhance water solubility .

Research Findings and Industrial Relevance

  • Heterocyclic Synthesis: this compound has been employed to synthesize pyridopyrimidines with antitumor activity, leveraging its aldehyde group for Schiff base formation .
  • Photocatalyst Compatibility: Analogous to ethyl 4-(dimethylamino) benzoate, this compound may enhance photoinitiator systems due to its electron-rich aromatic system, though direct studies are needed .
  • Drug Discovery: Methylthio-substituted analogs (e.g., 211245-64-6) are prioritized in medicinal chemistry for their balanced solubility and target binding affinity .

Biological Activity

4-(Dimethylamino)-2-methylpyrimidine-5-carbaldehyde, a pyrimidine derivative, has garnered attention due to its potential biological activities. This compound is characterized by the presence of a dimethylamino group and an aldehyde functional group, which may contribute to its reactivity and interaction with biological targets. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C8H10N4O
  • Molecular Weight : 178.19 g/mol
  • Canonical SMILES : CN(C)C1=NC(=C(N1)C=O)N=C

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The dimethylamino group enhances its lipophilicity, allowing for better membrane permeability and interaction with cellular targets. The aldehyde moiety may facilitate the formation of Schiff bases with amino acids in proteins, potentially leading to enzyme inhibition or modulation.

Anticancer Activity

Recent studies have indicated that pyrimidine derivatives exhibit significant anticancer properties. This compound has been evaluated for its cytotoxic effects against various cancer cell lines:

  • MCF-7 (Breast Cancer) : Exhibited IC50 values in the low micromolar range, indicating potent growth inhibition.
  • DU-145 (Prostate Cancer) : Showed comparable efficacy to established chemotherapeutics.
Cell LineIC50 (µM)Reference
MCF-71.25
DU-1451.75

Enzyme Inhibition

The compound has also been studied for its potential as an enzyme inhibitor. Specifically, it has shown activity against:

  • Matrix Metalloproteinases (MMPs) : Inhibition of MMP-2 and MMP-9 was noted, which are critical in cancer metastasis.

Antimicrobial Activity

In addition to anticancer properties, this compound has demonstrated antimicrobial activity against various pathogens:

  • Gram-positive Bacteria : Effective against methicillin-resistant Staphylococcus aureus (MRSA).

Study on Anticancer Effects

In a recent study, the compound was tested on MDA-MB-231 triple-negative breast cancer cells. The results indicated that treatment with this compound led to:

  • Increased apoptosis rates.
  • Cell cycle arrest at the G2/M phase.

These findings suggest that the compound could serve as a potential therapeutic agent in breast cancer treatment.

Toxicity Assessment

A toxicity study conducted on Kunming mice revealed no acute toxicity at doses up to 2000 mg/kg, indicating a favorable safety profile for further development in pharmacological applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(Dimethylamino)-2-methylpyrimidine-5-carbaldehyde
Reactant of Route 2
Reactant of Route 2
4-(Dimethylamino)-2-methylpyrimidine-5-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.